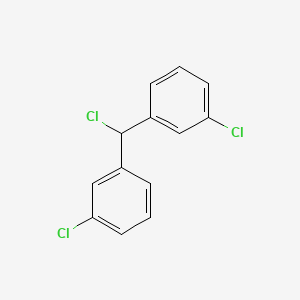![molecular formula C13H9N3O7 B14267637 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 189869-64-5](/img/structure/B14267637.png)
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a hydrazinyl group, and a dioxocyclohexa-diene carboxylic acid moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-nitrophenylhydrazine and a suitable aldehyde or ketone forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an oxidizing agent to form the dioxocyclohexa-diene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The nitrophenyl and hydrazinyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Shares the nitrophenylhydrazine moiety but lacks the dioxocyclohexa-diene structure.
Quinone Derivatives: Similar redox properties but different structural features.
Aromatic Carboxylic Acids: Similar carboxylic acid functionality but different substituents on the aromatic ring.
Uniqueness
5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
189869-64-5 |
|---|---|
Molecular Formula |
C13H9N3O7 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-[(4-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O7/c17-9-5-8(13(20)21)10(12(19)11(9)18)15-14-6-1-3-7(4-2-6)16(22)23/h1-5,17-19H,(H,20,21) |
InChI Key |
TTXSHKFNMTVOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2C(=O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


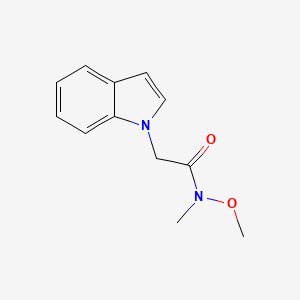
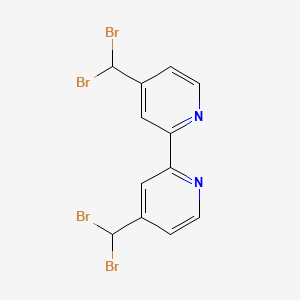
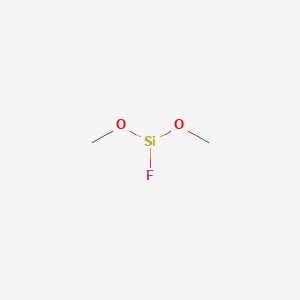

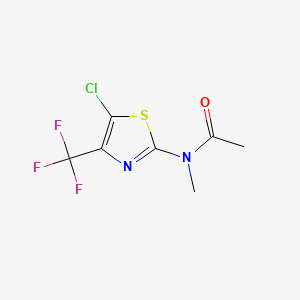
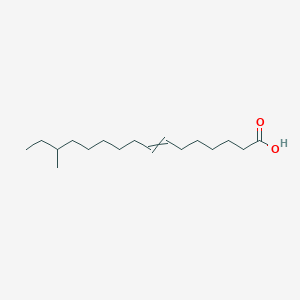
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
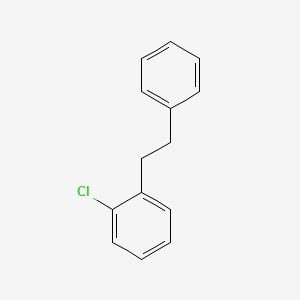

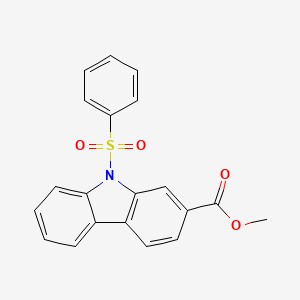
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)

